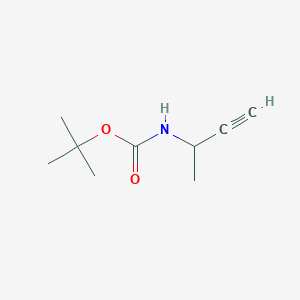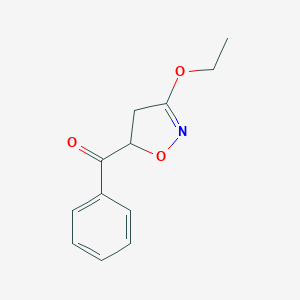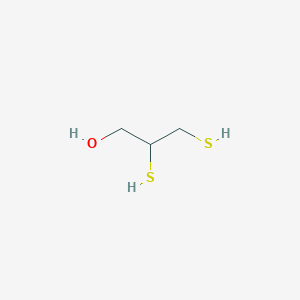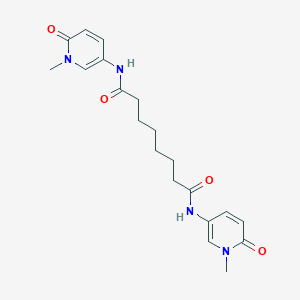
N,N'-Bis(5-(1-methyl-2-pyridonyl))-1,6-hexamethylenedicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-Bis(5-(1-methyl-2-pyridonyl))-1,6-hexamethylenedicarboxamide, commonly known as BMHDC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BMHDC is a bis-pyridinium compound that has been synthesized and studied for its potential use in various applications, including biological and medical research.
Mecanismo De Acción
BMHDC acts as an inhibitor of acetylcholinesterase by binding to the active site of the enzyme and preventing the breakdown of acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can have a variety of effects on the nervous system, depending on the location and function of the neurons involved.
Efectos Bioquímicos Y Fisiológicos
BMHDC has been shown to have a variety of biochemical and physiological effects, including the inhibition of acetylcholinesterase, the modulation of neurotransmitter release, and the potentiation of synaptic transmission. These effects can have a variety of implications for the study of the nervous system and the development of new therapeutic agents for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMHDC has several advantages as a tool for lab experiments, including its potency as an acetylcholinesterase inhibitor and its ability to modulate neurotransmitter release and synaptic transmission. However, its use is limited by its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several potential future directions for research on BMHDC, including the development of new therapeutic agents for neurological disorders, the study of the role of acetylcholine in various physiological processes, and the investigation of the potential toxicity and safety of BMHDC. Further research is needed to fully understand the potential applications and limitations of this compound in the field of biological and medical research.
Métodos De Síntesis
BMHDC is synthesized through a multi-step process that involves the reaction of 1,6-hexamethylenediamine with 2-picolinic acid, followed by the reaction of the resulting compound with methyl iodide. The final product is obtained through the reaction of the intermediate compound with 2-picolyl chloride.
Aplicaciones Científicas De Investigación
BMHDC has been extensively studied for its potential use as a tool in biological and medical research. It has been shown to be a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This property makes BMHDC a valuable tool in the study of the nervous system and the role of acetylcholine in various physiological processes.
Propiedades
Número CAS |
148805-97-4 |
|---|---|
Nombre del producto |
N,N'-Bis(5-(1-methyl-2-pyridonyl))-1,6-hexamethylenedicarboxamide |
Fórmula molecular |
C20H26N4O4 |
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
N,N'-bis(1-methyl-6-oxopyridin-3-yl)octanediamide |
InChI |
InChI=1S/C20H26N4O4/c1-23-13-15(9-11-19(23)27)21-17(25)7-5-3-4-6-8-18(26)22-16-10-12-20(28)24(2)14-16/h9-14H,3-8H2,1-2H3,(H,21,25)(H,22,26) |
Clave InChI |
SETUKKXSXMULQT-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=CC1=O)NC(=O)CCCCCCC(=O)NC2=CN(C(=O)C=C2)C |
SMILES canónico |
CN1C=C(C=CC1=O)NC(=O)CCCCCCC(=O)NC2=CN(C(=O)C=C2)C |
Otros números CAS |
148805-97-4 |
Sinónimos |
II3-BMP6MeDNH2 N,N'-bis(5-(1-methyl-2-pyridonyl))-1,6-hexamethylenedicarboxamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



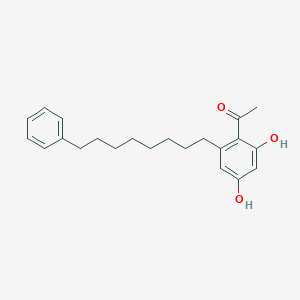
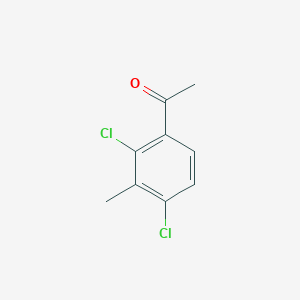
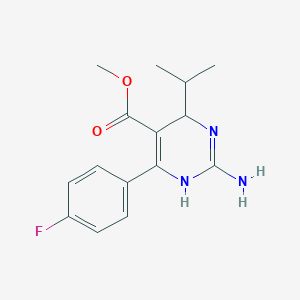
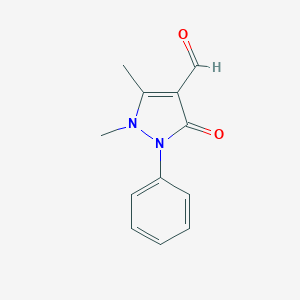
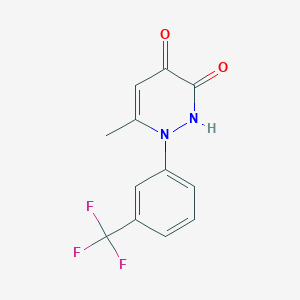
![(2S)-2-amino-5-[[(2R)-2-amino-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]propanoyl]-[(R)-carboxy(phenyl)methyl]amino]-5-oxopentanoic acid](/img/structure/B125494.png)




![2,3-Dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B125513.png)
